1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde
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Overview
Description
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences. The compound’s structure features a benzimidazole core with two methyl groups at positions 1 and 2, and an aldehyde group at position 6, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde typically involves the cyclization of o-phenylenediamine derivatives with aldehydes. One common method is the condensation of 1,2-diaminobenzene with an appropriate aldehyde under acidic conditions, followed by oxidation to introduce the aldehyde group at position 6. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature control and precise reagent addition, can significantly improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions 4 and 7.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 1,2-Dimethyl-1H-benzo[d]imidazole-6-carboxylic acid.
Reduction: 1,2-Dimethyl-1H-benzo[d]imidazole-6-methanol.
Substitution: 4-nitro-1,2-dimethyl-1H-benzo[d]imidazole.
Scientific Research Applications
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex benzimidazole derivatives, which are used in various chemical reactions and processes.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the benzimidazole core can engage in π-π stacking interactions and hydrogen bonding with aromatic and polar residues in biological targets .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethyl-1H-benzo[d]imidazole: Lacks the aldehyde group at position 6, making it less reactive in certain chemical transformations.
1,2,3-Trimethyl-1H-benzo[d]imidazole: Contains an additional methyl group at position 3, which can influence its steric and electronic properties.
1,2-Dimethyl-1H-benzo[d]imidazol-5-amine: Features an amino group at position 5, providing different reactivity and biological activity.
Uniqueness
1,2-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde is unique due to the presence of the aldehyde group at position 6, which allows for a wide range of chemical modifications and applications. This functional group enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,3-dimethylbenzimidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-11-9-4-3-8(6-13)5-10(9)12(7)2/h3-6H,1-2H3 |
InChI Key |
TUARBEJIKNJTLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1C)C=C(C=C2)C=O |
Origin of Product |
United States |
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